molecular formula C16H19FN6O2 B11265371 N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11265371
M. Wt: 346.36 g/mol
InChI Key: BOLDQOBVMZKWJH-UHFFFAOYSA-N
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Description

N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylpiperidinyl group, and a nitropyrimidine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the fluorophenyl intermediate through a halogenation reaction.

    Piperidine Derivative Formation: The next step involves the formation of the piperidine derivative by reacting the fluorophenyl intermediate with a suitable piperidine compound under controlled conditions.

    Nitropyrimidine Core Construction: The final step involves the construction of the nitropyrimidine core through a series of condensation and nitration reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amine derivatives with reduced nitro groups.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)-3-(3-methylpiperidin-1-yl)propanamide
  • N-(3-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide

Uniqueness

N4-(4-FLUOROPHENYL)-2-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19FN6O2

Molecular Weight

346.36 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H19FN6O2/c1-10-3-2-8-22(9-10)16-20-14(18)13(23(24)25)15(21-16)19-12-6-4-11(17)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H3,18,19,20,21)

InChI Key

BOLDQOBVMZKWJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N

Origin of Product

United States

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